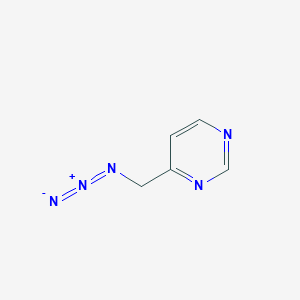
4-(Azidomethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)pyrimidine is an organic compound with the molecular formula C5H5N5 It features a pyrimidine ring substituted with an azidomethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)pyrimidine typically involves the reaction of 4-(chloromethyl)pyrimidine with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) under reflux conditions. The general reaction scheme is as follows:
4-(Chloromethyl)pyrimidine+NaN3→this compound+NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azides, which can be hazardous.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azidomethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Cycloaddition: Alkynes or alkenes, typically under copper(I) catalysis.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4.
Major Products:
Substitution: Corresponding amines or thioethers.
Cycloaddition: Triazoles.
Reduction: Aminomethylpyrimidine.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug discovery, particularly as a precursor to bioactive molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)pyrimidine largely depends on the specific application. In click chemistry, for example, the azido group undergoes a cycloaddition reaction with an alkyne to form a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparación Con Compuestos Similares
4-(Chloromethyl)pyrimidine: Precursor in the synthesis of 4-(Azidomethyl)pyrimidine.
4-(Bromomethyl)pyrimidine: Another halomethyl derivative with similar reactivity.
4-(Aminomethyl)pyrimidine: Product of the reduction of this compound.
Uniqueness: this compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in bioconjugation and materials science.
Propiedades
Fórmula molecular |
C5H5N5 |
|---|---|
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
4-(azidomethyl)pyrimidine |
InChI |
InChI=1S/C5H5N5/c6-10-9-3-5-1-2-7-4-8-5/h1-2,4H,3H2 |
Clave InChI |
INYBRSQBVCWPGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)


amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B13534713.png)
